3,3'-Oxybis(1-propanol) dibenzoate

Descripción general

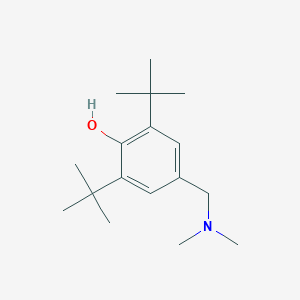

Descripción

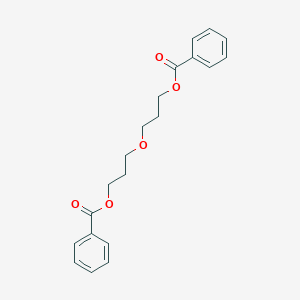

3,3'-Oxybis(1-propanol) dibenzoate, also known as Benzoflex™ 352, is a commonly used plasticizer in the polymer industry. It is a clear, colorless liquid that is soluble in most organic solvents. This chemical compound is widely used in the manufacture of vinyl, polyvinyl chloride (PVC), and other polymers. The purpose of

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- A study identified a dimeric carbazole alkaloid, 3,3'-[oxybis(methylene)]bis(9-methoxy-9H-carbazole), which was isolated from Murraya koenigii. This compound demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) in the range of 3.13-100 microg/ml (Rahman & Gray, 2005).

High-Temperature Proton Exchange Membrane Fuel Cell Applications

- Novel polybenzimidazoles were synthesized from tetraamines and 4,4′-oxybis(benzoic acid) for high-temperature proton exchange membrane fuel cell applications. These polybenzimidazoles showed excellent thermal and oxidative stability, mechanical properties, and high proton conductivity (Chen et al., 2016).

Catalytic Asymmetric Synthesis

- Catalytic asymmetric methodologies were explored for the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives, which are key structures in medicinal chemistry due to their wide range of biological and pharmacological activities (Munck, Vila, & Pedro, 2018).

Solubility and Solvent Effect Studies

- Research on the solubility of 2-amino-3-methylbenzoic acid in different solvents, including 1-propanol, was conducted for its purification purposes. This study is crucial for understanding the solution process and choosing appropriate solvents for various applications (Zhu et al., 2019).

Synthesis of Oxazolines and Thiazolines

- A study described the microwave-assisted synthesis of 2-substituted oxazolines and thiazolines using N-acylbenzotriazoles. This method demonstrated a new application of N-acylbenzotriazoles in the preparation of these compounds under mild conditions and short reaction times (Katritzky, Cai, Suzuki, & Singh, 2004).

Construction of Tetrasubstituted C‒F Stereocenters

- An organocatalyzed asymmetric Mannich reaction was developed for constructing chiral tetrasubstituted C‒F stereocenters, utilizing 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. This reaction provided an efficient way to produce various seven-member cyclic amines (Li, Lin, & Du, 2019).

Propiedades

Número CAS |

94-51-9 |

|---|---|

Nombre del producto |

3,3'-Oxybis(1-propanol) dibenzoate |

Fórmula molecular |

C20H22O5 |

Peso molecular |

342.4 g/mol |

Nombre IUPAC |

3-(3-benzoyloxypropoxy)propyl benzoate |

InChI |

InChI=1S/C20H22O5/c21-19(17-9-3-1-4-10-17)24-15-7-13-23-14-8-16-25-20(22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |

Clave InChI |

BYQDGAVOOHIJQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |

Punto de ebullición |

446 °F at 760 mm Hg (USCG, 1999) |

Densidad |

1.13 (USCG, 1999) |

Punto de inflamación |

greater than 300 °F (USCG, 1999) |

melting_point |

-22 °F (USCG, 1999) |

Otros números CAS |

94-51-9 |

Descripción física |

Straw-colored viscous liquid with faint aromatic odor. (USCG, 1999) |

Sinónimos |

Oxybis(propyl benzoate) |

Origen del producto |

United States |

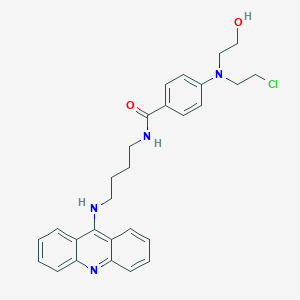

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)

![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)